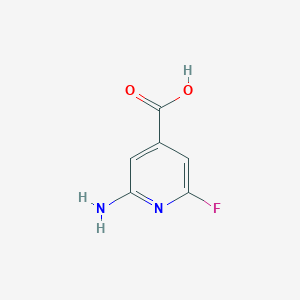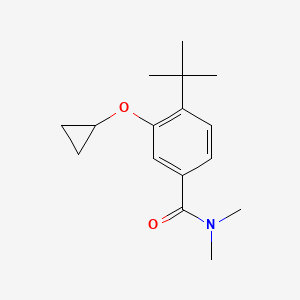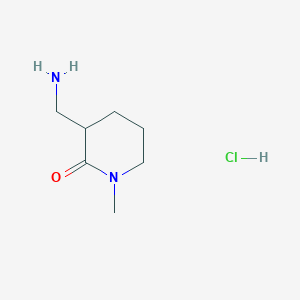
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride consists of an azetidine ring attached to a pyridine ring through a sulfanyl group. The azetidine ring is a four-membered cyclic amine, while the pyridine ring is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride are not found in the search results, pyridine derivatives are known to undergo a variety of chemical reactions. For instance, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Scientific Research Applications
Medicinal Chemistry
Azetidines, such as 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride, are known for their presence in natural products and significance in medicinal chemistry. They can be used as amino acid surrogates, which may be valuable in the development of new pharmaceuticals .
Peptidomimetic Chemistry
Due to their structure, azetidines can serve as building blocks in peptidomimetics, aiding in the creation of peptide-like chains that mimic natural peptides in structure and function .
Nucleic Acid Chemistry
The compound’s potential in nucleic acid chemistry suggests its use in research related to DNA and RNA, possibly influencing the study of gene expression and regulation .
Anti-inflammatory Research
Research indicates that compounds with pyridine structures may have anti-inflammatory properties. This suggests that 2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride could be explored for its efficacy in reducing inflammation .
Enzyme Inhibition Studies
The compound’s structure may allow it to interact with enzymes, making it a candidate for studies related to enzyme inhibition, which is crucial for understanding various diseases and developing treatments .
Chemical Synthesis
Its unique blend of properties makes it a valuable asset for chemical synthesis, potentially aiding in the creation of complex molecules for various research applications .
properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOFMONWKDVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)









![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)
